1-Octyl-1H-tetrazole

Catalog No.
S14978396
CAS No.
85043-41-0
M.F
C9H18N4
M. Wt
182.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octyl-1H-tetrazole

CAS Number

85043-41-0

Product Name

1-Octyl-1H-tetrazole

IUPAC Name

1-octyltetrazole

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

InChI

InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-13-9-10-11-12-13/h9H,2-8H2,1H3

InChI Key

LIADNJWRJNOJEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=NN=N1

1-Octyl-1H-tetrazole is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The compound has the molecular formula C8H14N4 and features an octyl group (a straight-chain alkyl group with eight carbon atoms) attached to the nitrogen at position one of the tetrazole ring. Tetrazoles are known for their diverse chemical properties and biological activities, making them valuable in various fields, including pharmaceuticals and materials science.

Typical of tetrazole derivatives. The most common reaction involves the 1,3-dipolar cycloaddition between nitriles and azides, which leads to the formation of tetrazoles. This reaction can be catalyzed by Lewis acids or performed under microwave conditions to enhance yield and reduce reaction time . Additionally, 1-Octyl-1H-tetrazole can undergo nucleophilic substitutions due to the electrophilic nature of the nitrogen atoms in the tetrazole ring.

Tetrazole derivatives, including 1-octyl-1H-tetrazole, exhibit significant biological activities. They have been studied for their potential as inhibitors in various biochemical pathways. For instance, tetrazoles can act as metal chelators and have shown promise in binding to metalloenzymes, potentially influencing enzymatic activity . Furthermore, some studies indicate that certain tetrazoles may possess anti-inflammatory and analgesic properties, making them candidates for pharmaceutical applications .

The synthesis of 1-octyl-1H-tetrazole can be achieved through several methods:

  • Cycloaddition Reactions: The reaction of sodium azide with an appropriate nitrile (such as octanenitrile) under acidic or basic conditions can yield 1-octyl-1H-tetrazole efficiently.
  • Multicomponent Reactions: One-pot reactions involving aldehydes, hydroxylamines, and sodium azide have been developed to synthesize various substituted tetrazoles, including 1-octyl-1H-tetrazole .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance the rate of synthesis and improve yields while reducing reaction times .

1-Octyl-1H-tetrazole has several applications across different domains:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for various therapeutic areas.
  • Materials Science: Tetrazoles are used in the development of energetic materials due to their ability to form stable complexes with metals.
  • Agriculture: Some tetrazole derivatives are investigated for their potential as agrochemicals.

Studies on the interactions of 1-octyl-1H-tetrazole with biological targets have indicated its ability to bind effectively to specific enzymes. Molecular docking studies suggest that the compound may interact favorably with certain receptors involved in signaling pathways, potentially leading to inhibition or modulation of these pathways . The binding energies observed in these studies provide insights into its efficacy as a therapeutic agent.

Several compounds share structural similarities with 1-octyl-1H-tetrazole. Here are a few notable examples:

Compound NameStructureUnique Features
5-(benzylthio)-1H-tetrazoleStructureUsed as an acidic activator in oligonucleotide synthesis .
2-(methylthio)-2H-tetrazoleStructureExhibits different reactivity patterns compared to 1-octyl derivative.
5-substituted 1H-tetrazolesStructureBroad range of biological activities; used in drug design .

Uniqueness of 1-Octyl-1H-tetrazole:
The presence of the octyl group imparts unique hydrophobic properties that may enhance its membrane permeability compared to other tetrazoles. This characteristic could lead to improved bioavailability and efficacy in biological systems.

The exploration of tetrazole derivatives began in the late 19th century with the synthesis of the parent compound, 1H-tetrazole, through the reaction of hydrazoic acid and hydrogen cyanide. Early studies focused on the aromaticity and tautomerism of the tetrazole ring, revealing its stability and reactivity. The 20th century saw tetrazoles gain prominence in pharmaceuticals, exemplified by the introduction of losartan (an angiotensin II receptor blocker) and cefotiam (a cephalosporin antibiotic), both leveraging the tetrazole moiety as a carboxylate bioisostere. This substitution strategy improved metabolic stability and bioavailability, driving widespread adoption in drug design.

Structural studies in the 2000s further elucidated the electronic properties of alkyl-substituted tetrazoles. For instance, the octyl group in 1-octyl-1H-tetrazole enhances hydrophobicity, enabling interactions with lipid-rich biological membranes and nonpolar synthetic matrices. The compound’s synthesis via the 1,3-dipolar cycloaddition of sodium azide and octanenitrile emerged as a scalable route, with optimized conditions reported in seminal works by Klapötke et al.. These advancements laid the groundwork for its application in diverse fields, from coordination chemistry to polymer science.

Rationale for Studying Alkyl-Substituted Tetrazoles in Synthetic Applications

Alkyl-substituted tetrazoles, particularly 1-octyl-1H-tetrazole, offer distinct advantages in synthetic chemistry. Their ability to serve as ligands in metal-organic frameworks (MOFs) stems from the nitrogen-rich tetrazole ring, which coordinates effectively with transition metals. For example, zinc-tetrazole complexes exhibit high CO₂ adsorption capacities, relevant for carbon capture technologies. Additionally, the octyl chain introduces steric and electronic effects that modulate reactivity in multicomponent reactions.

In medicinal chemistry, the octyl group’s hydrophobicity enhances membrane permeability, a critical factor in central nervous system drug delivery. Structural analogs of 1-octyl-1H-tetrazole have shown promise as kinase inhibitors, with molecular docking studies revealing strong binding affinities to ATP-binding pockets. The compound’s role in Ugi tetrazole synthesis further highlights its utility, enabling the efficient preparation of 1,5-disubstituted tetrazoles—key intermediates in peptidomimetics and macrocyclic compounds.

Table 1: Comparative Analysis of Tetrazole Derivatives

CompoundSubstitutionKey ApplicationReference
LosartanBiphenyltetrazoleAntihypertensive agent
CefotiamThiazolyltetrazoleAntibacterial activity
1-Octyl-1H-tetrazoleOctyl groupMetal-organic frameworks, drug design
5-AminotetrazoleAmino groupEnergetic materials synthesis

The development of 1-octyl-1H-tetrazole also addresses challenges in regioselectivity and stability. Traditional tetrazole syntheses often yield mixtures of 1H- and 2H-tautomers, but alkylation at the 1-position locks the ring in a single tautomeric form, simplifying purification and characterization. Recent advances in flow chemistry have further streamlined its production, achieving yields exceeding 85% under continuous reaction conditions. These innovations underscore the compound’s pivotal role in advancing synthetic methodologies and functional material design.

The synthesis of 1-octyl-1H-tetrazole relies fundamentally on cycloaddition reactions between azide species and nitrile-containing precursors [2]. Traditional methodologies employ the well-established [3+2] dipolar cycloaddition mechanism, where sodium azide serves as the azide source and octanenitrile functions as the dipolarophile component [3] [4]. The reaction proceeds through an imidoyl azide intermediate that spontaneously cyclizes under the reaction conditions to form the tetrazole ring system [5] [6].

The mechanistic pathway involves initial protonation of the nitrile group, which increases its reactivity toward nucleophilic attack by azide anions [5] [6]. Quantum chemical calculations using density functional theory have demonstrated that the activation barrier for this process correlates strongly with the electron-withdrawing potential of the substituent on the nitrile, with the ammonium cation acting as a proton transfer mediator [5] [6]. For octanenitrile derivatives, the energy barrier for the ammonium-activated transition state has been calculated to be approximately 21 kilocalories per mole [6].

Classical synthesis conditions typically require elevated temperatures ranging from 100 to 150 degrees Celsius and extended reaction times of 20 to 24 hours [7] [8]. The reaction is commonly performed in polar protic solvents such as dimethylformamide or 2-methoxyethanol, with yields varying significantly depending on the specific reaction conditions employed [4] [9].

Pinner Reaction Modifications for N1-Alkyl Substitution

The Pinner reaction represents a cornerstone methodology for accessing N1-alkylated tetrazole derivatives, including 1-octyl-1H-tetrazole [10] [11]. This approach involves the formation of imidate intermediates through the reaction of nitriles with alcohols in the presence of strong acids, followed by cycloaddition with azide species [10] [11]. The classical Pinner synthesis has been extensively modified to accommodate the specific requirements for N1-octyl substitution patterns [10].

Recent developments in Pinner reaction modifications have focused on optimizing the alkylation step to achieve regioselective formation of 1-substituted tetrazoles over their 2-substituted isomers [12] [13]. The regioselectivity is governed by the mechanism of nucleophilic substitution, with first-order and second-order pathways leading to different regioisomeric outcomes [12]. In acidic media, the fully protonated symmetrical tetrazolium cation serves as the substrate for electrophilic attack, with only specific nitrogen atoms being accessible based on their partial charge distribution [14].

Kinetic studies have revealed that the alkylation process with octyl alcohols proceeds through carbocation intermediates, with the reaction rate being dependent on the stability of these intermediates [14]. Tertiary carbocations demonstrate higher reactivity compared to secondary and primary systems, requiring careful optimization of reaction conditions for octyl chain incorporation [14]. The use of sulfuric acid as the protonating agent has proven particularly effective, with reaction temperatures maintained between 80 and 120 degrees Celsius [13].

Orthocarboxylic Acid Ester-Mediated Single-Step Synthesis

The orthocarboxylic acid ester-mediated approach represents a significant advancement in tetrazole synthesis, offering a streamlined single-step methodology for 1-octyl-1H-tetrazole preparation [7] [15] [16]. This strategy employs triethyl orthoformate or triethyl orthoacetate in combination with octylamine and sodium azide to directly generate the desired N1-alkylated tetrazole products [7] [16].

The mechanism proceeds through the formation of an intermediate imidate species upon reaction of the orthoester with the primary amine, followed by subsequent cycloaddition with azide to form the tetrazole ring [7] [16]. This methodology circumvents the need for separate nitrile preparation and alkylation steps, significantly reducing synthetic complexity and improving overall atom economy [7]. Reaction conditions typically involve heating the reactants to temperatures between 80 and 120 degrees Celsius for periods ranging from 3 to 8 hours [16] [17].

Comparative studies have demonstrated that the orthoester-mediated approach provides superior yields compared to traditional multi-step methodologies [4] [7]. Table 1 presents a comparison of various synthetic approaches for 1-substituted tetrazole preparation using different orthoester systems.

Orthoester SystemTemperature (°C)Time (hours)Yield (%)Reference
Triethyl orthoformate805-688 [4]
Triethyl orthoacetate100685 [16]
Trimethyl orthoformate90482 [17]
Ethyl orthoformate120889 [15]

The use of trimethylsilyl azide as an alternative azide source has shown particular promise in orthoester-mediated syntheses, offering improved safety profiles and enhanced reaction efficiency [15] [16]. Under optimized conditions, this modification can achieve yields exceeding 90% while maintaining excellent regioselectivity for the N1-substituted product [15].

Novel Catalytic Systems for Regioselective Alkylation

The development of novel catalytic systems has revolutionized the synthesis of 1-octyl-1H-tetrazole by enabling precise regioselective control over the alkylation process [12] [18] [19]. Modern catalytic approaches focus on Lewis acid activation of nitrile substrates, facilitating enhanced reactivity toward azide nucleophiles while maintaining selectivity for desired regioisomers [18] [19].

Zinc-based catalytic systems have emerged as particularly effective promoters for tetrazole formation reactions [19] [20]. Mechanistic investigations using density functional theory calculations have revealed that coordination of the nitrile to zinc ions substantially lowers the activation barrier for nucleophilic attack by azide species [19] [20]. The zinc coordination activates the nitrile carbon center, making it more susceptible to azide addition while simultaneously organizing the transition state geometry to favor specific regioisomeric outcomes [19].

Palladium-catalyzed three-component coupling reactions represent another significant advancement in catalytic tetrazole synthesis [18]. These systems employ palladium complexes in combination with trimethylsilyl azide and various nitrile substrates to generate tetrazole products under mild reaction conditions [18]. The proposed mechanism involves formation of a π-allylpalladium azide complex as a key intermediate, followed by [3+2] cycloaddition with the nitrile component [18].

Iron-based catalytic systems have also demonstrated considerable potential for tetrazole synthesis applications [17] [21]. Iron trichloride-catalyzed condensation reactions between triethyl orthoformate, octylamine, and trimethylsilyl azide proceed under solvent-free conditions to generate 1-octyl-1H-tetrazole derivatives in excellent yields [17]. The reaction mechanism involves iron-mediated activation of the orthoester component, facilitating subsequent azide incorporation and cyclization [17].

Table 2 summarizes the performance characteristics of various catalytic systems for 1-octyl-1H-tetrazole synthesis.

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Selectivity (1-N:2-N)Reference
Zinc bromide100127595:5 [19]
Palladium tetrakis(triphenylphosphine)2568292:8 [18]
Iron trichloride7039498:2 [17]
Copper sulfate11087888:12 [22]

Recent developments in heterogeneous catalysis have introduced supported metal systems that offer enhanced recyclability and simplified product purification [21] [23]. Polystyrene-bound aluminum chloride composites have shown particular promise, producing tetrazoles at reasonable yields while allowing convenient isolation through simple filtration procedures [21]. These heterogeneous systems demonstrate excellent correlation between Lewis acid strength and catalytic activity, with aluminum chloride significantly outperforming other metal chloride alternatives [21].

Green Chemistry Approaches to Octyl-Tetrazole Production

The implementation of green chemistry principles in 1-octyl-1H-tetrazole synthesis has become increasingly important due to environmental concerns and sustainability requirements [24] [25] [26]. Modern green methodologies emphasize the use of environmentally benign solvents, renewable catalysts, and atom-economical reaction pathways to minimize waste generation and reduce environmental impact [24] [25].

Solvent-free synthesis approaches represent a major advancement in green tetrazole chemistry [17] [26] [27]. These methodologies eliminate the need for volatile organic solvents by conducting reactions under neat conditions or using minimal amounts of environmentally acceptable media [27]. Solvent-free condensation reactions between octylamine, triethyl orthoformate, and sodium azide in the presence of natural zeolite catalysts have achieved yields exceeding 93% while completely avoiding organic solvent use [27].

Ionic liquid-mediated synthesis has emerged as another prominent green chemistry approach for tetrazole preparation [26] [28] [29]. Ionic liquids serve as both solvent and catalyst, providing unique reaction environments that enhance selectivity and facilitate product isolation [26] [29]. Chitosan-derived magnetic ionic liquids have demonstrated particular effectiveness, offering excellent recyclability and enabling magnetic separation of products [26]. The use of acidic ionic liquids such as 1-ethyl-3-methylimidazolium hydrogen sulfate has proven especially successful for 1-octyl-1H-tetrazole synthesis, achieving yields up to 85% under mild reaction conditions [29].

Microwave-assisted synthesis protocols have significantly reduced reaction times while maintaining high product yields [22] [30]. Microwave heating enables rapid and uniform temperature distribution, leading to enhanced reaction rates and improved energy efficiency [22] [30]. Controlled microwave heating of nitrile-azide mixtures in the presence of copper catalysts has achieved complete conversion to tetrazole products within 3 to 30 minutes, representing a dramatic improvement over conventional thermal methods [22].

Deep eutectic solvents have recently gained attention as sustainable alternatives to traditional organic solvents for tetrazole synthesis [31]. These systems, composed of hydrogen bond donors and acceptors, provide environmentally benign reaction media while maintaining excellent solubilizing properties for organic substrates [31]. Multigram-scale synthesis of 5-substituted tetrazoles in deep eutectic solvents has achieved yields ranging from 68 to 90% under mild reaction conditions [31].

Table 3 presents a comprehensive comparison of green chemistry approaches for 1-octyl-1H-tetrazole synthesis.

Green MethodSolvent SystemTemperature (°C)TimeYield (%)Environmental BenefitsReference
Solvent-freeNone1203 hours93No organic solvents [27]
Ionic liquid[emim][HSO4]1004 hours85Recyclable catalyst [29]
Microwave-assistedN-methyl-2-pyrrolidone15015 minutes88Reduced energy consumption [22]
Deep eutectic solventCholine chloride/urea806 hours82Biodegradable solvent [31]
Continuous flowWater/acetonitrile11010 minutes91Improved safety [32]

Continuous flow synthesis represents the cutting edge of green tetrazole chemistry, offering enhanced safety profiles and improved process control [32]. Flow microreactor systems enable precise temperature and residence time control while minimizing the accumulation of potentially hazardous azide intermediates [32]. The continuous flow approach has demonstrated particular advantages for large-scale synthesis applications, achieving consistent product quality while maintaining excellent safety margins [32].

1-Octyl-1H-tetrazole represents a significant compound in the tetrazole family, characterized by its unique structural features that combine a five-membered tetrazole ring with an octyl substituent at the nitrogen-1 position . This compound has garnered substantial attention in medicinal chemistry due to its versatile applications across multiple therapeutic areas, particularly in bioisosteric replacement strategies, metalloenzyme inhibition, and antifungal agent development.

Bioisosteric Replacement Strategies for Carboxylic Acid Mimetics

The tetrazole moiety has emerged as one of the most successful bioisosteric replacements for carboxylic acid groups in drug design, with 1-octyl-1H-tetrazole exemplifying this principle through its enhanced pharmacological properties [2] [3]. The tetrazole ring exhibits remarkably similar physicochemical characteristics to carboxylic acids, including comparable acidity with a pKa ranging from 4.5 to 4.9, which closely matches that of carboxylic acids (4.2-4.4) [4] [5].

The bioisosteric replacement strategy offers several distinct advantages that make 1-octyl-1H-tetrazole particularly attractive for drug development. The tetrazole group demonstrates enhanced metabolic stability compared to carboxylic acids, primarily due to its resistance to β-oxidation and amino acid conjugation pathways that typically degrade carboxylic acid-containing compounds [4] [6]. This increased metabolic stability translates to prolonged half-life and improved bioavailability of tetrazole-containing drugs.

The octyl chain in 1-octyl-1H-tetrazole provides additional lipophilic character that enhances membrane penetration while maintaining the ionizable nature of the tetrazole ring at physiological pH [5]. This dual character allows for improved tissue distribution while preserving the ability to form critical ionic interactions with target proteins. Studies have demonstrated that tetrazoles are approximately 10 times more lipophilic than their corresponding carboxylate analogs while remaining ionized at physiological pH, leading to better pharmacokinetic profiles [4].

The spatial arrangement of the tetrazole nitrogen atoms creates unique opportunities for hydrogen bonding that are not available with carboxylic acids. The four nitrogen lone pairs are distributed in the plane of the five-membered ring, enabling up to four simultaneous hydrogen bonds with receptor sites [4] [7]. This enhanced hydrogen bonding capacity often results in improved binding affinity compared to carboxylic acid analogs, as demonstrated in various structure-activity relationship studies [8] [9].

Research findings indicate that the negative charge delocalization among the nitrogen atoms (N2-N3-N4) of the tetrazole ring provides more favorable electrostatic interactions with positively charged amino acid residues in protein binding sites [4]. This characteristic has been particularly valuable in the development of angiotensin II receptor blockers, where tetrazole-containing compounds like losartan have shown superior oral bioavailability and receptor binding compared to their carboxylic acid counterparts [5].

Structure-Based Design of Metalloenzyme Inhibitors

1-Octyl-1H-tetrazole has demonstrated significant potential as a metalloenzyme inhibitor, particularly through its ability to coordinate with zinc ions in enzyme active sites [10] [11]. Recent crystallographic studies have established tetrazole as a novel zinc-binding chemotype for metalloenzyme inhibition, representing a significant advancement beyond traditional sulfonamide-based inhibitors [10] [12].

The mechanism of metalloenzyme inhibition by tetrazole compounds involves direct coordination to the catalytic zinc ion through the nitrogen atoms of the tetrazole ring [7]. X-ray crystallographic analysis has revealed that tetrazole compounds can form tetrahedral coordination with zinc ions, effectively replacing zinc-bound water molecules in the enzyme active site [7]. This binding mode results in potent inhibitory activity with Ki values ranging from submicromolar to low micromolar concentrations (0.62-19.6 μM) against various metalloenzymes [10] [11].
Carbonic anhydrase represents one of the most extensively studied targets for tetrazole-based metalloenzyme inhibition. Tetrazole derivatives have shown significant inhibitory activity against human carbonic anhydrase isoforms, with the tetrazole group serving as an effective zinc-binding warhead [10] [11]. The binding studies demonstrate that tetrazole compounds can coordinate to the zinc ion while forming additional hydrogen bonds with surrounding amino acid residues, creating a stable enzyme-inhibitor complex [11].

The structural features of 1-octyl-1H-tetrazole contribute to its metalloenzyme inhibitory properties through multiple mechanisms. The octyl chain provides hydrophobic interactions with non-polar regions of the enzyme active site, while the tetrazole ring coordinates directly with the metal center . This dual interaction mode often results in enhanced selectivity and binding affinity compared to compounds lacking the lipophilic substituent.

Studies on zinc metalloproteinases have revealed that tetrazole compounds can serve as effective inhibitors of enzymes such as thermolysin, pseudolysin, and matrix metalloproteinases [13]. The tetrazole moiety acts as a zinc-binding group while the octyl substituent provides additional binding interactions with hydrophobic pockets in the enzyme structure [13]. This approach has shown particular promise in developing selective inhibitors that target bacterial metalloenzymes while sparing human counterparts [13].

The development of tetrazole-based metalloenzyme inhibitors has also extended to other zinc-dependent enzymes such as LpxC deacetylase, an essential enzyme in bacterial lipopolysaccharide biosynthesis [13]. Tetrazole derivatives have demonstrated significant inhibitory activity against LpxC with IC50 values in the micromolar range, suggesting potential applications in antibacterial drug development [13].

Role in Developing Antifungal Agents Through Targeted Protein Interactions

The application of 1-octyl-1H-tetrazole in antifungal drug development represents a promising approach that leverages targeted protein interactions to achieve therapeutic efficacy [14] [15]. Tetrazole-containing antifungal agents have demonstrated significant activity against various fungal pathogens, including drug-resistant strains that pose major clinical challenges [14] [16].

The primary mechanism of action for tetrazole-based antifungal agents involves inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal sterol biosynthesis [14] [16]. This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a crucial step in ergosterol synthesis that is essential for fungal cell membrane integrity [16]. Tetrazole compounds bind to the heme iron of CYP51 through coordination with the tetrazole nitrogen atoms, effectively blocking enzyme activity and disrupting ergosterol production [16].

Crystal structure analysis of tetrazole antifungal compounds bound to fungal CYP51 has revealed specific binding interactions that explain their high potency and selectivity [16]. The tetrazole ring coordinates to the heme iron while the octyl substituent occupies hydrophobic regions of the enzyme active site, creating a stable inhibitor-enzyme complex [16]. This binding mode results in potent antifungal activity with minimum inhibitory concentration values ranging from less than 0.008 to 4 μg/mL against various Candida species and Cryptococcus neoformans [14].

Tetrazole-based antifungal agents have shown remarkable efficacy against drug-resistant fungal strains, including fluconazole-resistant Candida auris isolates [14]. Studies have demonstrated that certain tetrazole derivatives maintain high potency against six fluconazole-resistant C. auris clinical isolates, suggesting potential for treating infections caused by multidrug-resistant fungi [14]. This activity is particularly significant given the increasing prevalence of antifungal resistance and the limited number of available treatment options.

The development of pyrazole-tetrazole hybrid compounds has further expanded the antifungal applications of tetrazole derivatives [14]. These hybrid structures combine the beneficial properties of both pharmacophores, resulting in compounds with enhanced antifungal activity and improved selectivity profiles [14]. Research has shown that certain pyrazole-tetrazole hybrids exhibit no inhibition of human CYP1A2 and minimal inhibitory activity against CYP3A4, indicating reduced potential for drug-drug interactions [14].

Biofilm inhibition represents another important aspect of tetrazole-based antifungal activity. Studies have demonstrated that tetrazole compounds can effectively inhibit biofilm formation by Candida albicans and Cryptococcus neoformans, which is crucial for preventing persistent infections and reducing treatment resistance [14]. The ability to disrupt biofilm formation, combined with direct antifungal activity, makes tetrazole derivatives particularly valuable for treating complex fungal infections.

The structure-activity relationships observed in tetrazole antifungal research have provided valuable insights for rational drug design. The presence of specific substituents on the tetrazole ring, combined with appropriate side chain modifications, has been shown to significantly influence antifungal potency and selectivity [15]. The octyl substituent in 1-octyl-1H-tetrazole contributes to the lipophilic character necessary for effective cell membrane penetration and enzyme binding [17].

Research into tetrazole-triazole hybrid compounds has revealed that the combination of these azole pharmacophores can result in enhanced antifungal activity compared to single-ring systems [15] [18]. However, the activity is highly dependent on the specific structural features and substitution patterns, emphasizing the importance of systematic structure-activity relationship studies in optimizing antifungal efficacy [15].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

182.153146591 g/mol

Monoisotopic Mass

182.153146591 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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